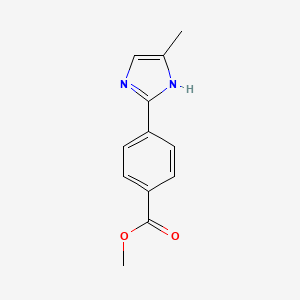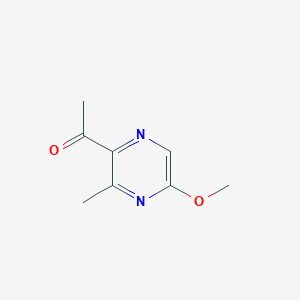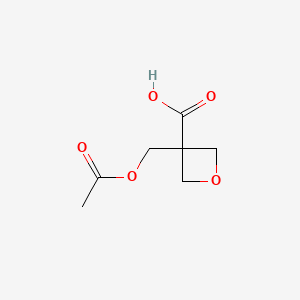
2,4-Dichloro-6-(1-ethoxyvinyl)-5-methylpyrimidine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,4-Dichloro-6-(1-ethoxyvinyl)-5-methylpyrimidine is a heterocyclic compound belonging to the pyrimidine family Pyrimidines are nitrogen-containing heterocycles that play a crucial role in various biological processes
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 2,4-Dichloro-6-(1-ethoxyvinyl)-5-methylpyrimidine typically involves the reaction of 2,4-dichloro-6-methylpyrimidine with ethyl vinyl ether under specific conditions. The reaction is usually carried out in the presence of a base, such as sodium hydride, in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
化学反应分析
Types of Reactions: 2,4-Dichloro-6-(1-ethoxyvinyl)-5-methylpyrimidine undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorine atoms at positions 2 and 4 are susceptible to nucleophilic substitution reactions.
Oxidation and Reduction: The ethoxyvinyl group can undergo oxidation and reduction reactions, leading to the formation of different derivatives.
Addition Reactions: The double bond in the ethoxyvinyl group can participate in addition reactions with electrophiles.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium methoxide, potassium thiolate, and primary amines are commonly used.
Addition Reactions: Electrophiles such as bromine or hydrogen chloride can be used in the presence of catalysts like palladium or platinum.
Major Products Formed:
Nucleophilic Substitution: Substituted pyrimidines with various functional groups at positions 2 and 4.
Oxidation: Oxidized derivatives of the ethoxyvinyl group.
Addition Reactions: Addition products with electrophiles added across the double bond.
科学研究应用
2,4-Dichloro-6-(1-ethoxyvinyl)-5-methylpyrimidine has a wide range of applications in scientific research:
作用机制
The mechanism of action of 2,4-Dichloro-6-(1-ethoxyvinyl)-5-methylpyrimidine involves its interaction with specific molecular targets and pathways:
相似化合物的比较
2,4-Dichloro-6-methylpyrimidine: Lacks the ethoxyvinyl group, making it less reactive in certain chemical reactions.
2,4-Dichloro-5-methylpyrimidine: Similar structure but without the ethoxyvinyl group, leading to different chemical properties.
6-(1-Ethoxyvinyl)-5-methylpyrimidine: Lacks the chlorine atoms, resulting in different reactivity and applications.
Uniqueness: Its ability to undergo various chemical reactions and its potential bioactivity make it a valuable compound in scientific research and industrial applications .
属性
分子式 |
C9H10Cl2N2O |
|---|---|
分子量 |
233.09 g/mol |
IUPAC 名称 |
2,4-dichloro-6-(1-ethoxyethenyl)-5-methylpyrimidine |
InChI |
InChI=1S/C9H10Cl2N2O/c1-4-14-6(3)7-5(2)8(10)13-9(11)12-7/h3-4H2,1-2H3 |
InChI 键 |
PWVJWFRPSFRVIL-UHFFFAOYSA-N |
规范 SMILES |
CCOC(=C)C1=C(C(=NC(=N1)Cl)Cl)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-(4-Fluorophenyl)-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine](/img/structure/B13907910.png)
![tert-butyl (7S)-7-amino-2-azaspiro[3.3]heptane-2-carboxylate;hydrochloride](/img/structure/B13907916.png)
![(2R)-3-[tert-butyl(diphenyl)silyl]oxy-2-hydroxy-N-methyl-propanamide](/img/structure/B13907926.png)

![7-chloro-1-methyl-6-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-3,4-dihydro-1H-quinolin-2-one](/img/structure/B13907951.png)


![1,2-dimethoxy-[1,3]benzodioxolo[5,6-c]phenanthridine;hydrochloride](/img/structure/B13907976.png)
![3-[3-(methylamino)propyl]-1H-benzimidazol-2-one](/img/structure/B13907984.png)





